molecular formula C8H9BrMg B1626969 Magnesium, bromo(3,4-dimethylphenyl)- CAS No. 89980-68-7

Magnesium, bromo(3,4-dimethylphenyl)-

Cat. No. B1626969
CAS RN: 89980-68-7
M. Wt: 209.37 g/mol
InChI Key: MRUHVZDUDMOXJP-UHFFFAOYSA-M
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Description

“Magnesium, bromo(3,4-dimethylphenyl)-” is a chemical compound with the molecular formula C8H9BrMg . It is often found as a solution in tetrahydrofuran (THF) . The compound is typically yellow to brown in color .


Synthesis Analysis

The synthesis of compounds similar to “Magnesium, bromo(3,4-dimethylphenyl)-” often involves the use of Grignard reagents . Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .


Molecular Structure Analysis

The molecular structure of “Magnesium, bromo(3,4-dimethylphenyl)-” consists of a magnesium atom bonded to a bromine atom and a 3,4-dimethylphenyl group . The InChI Key for this compound is VMCHYKKMHINIHC-UHFFFAOYSA-M .


Chemical Reactions Analysis

The Grignard reagents, such as “Magnesium, bromo(3,4-dimethylphenyl)-”, are highly reactive and can participate in a variety of chemical reactions . They are particularly useful in the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

“Magnesium, bromo(3,4-dimethylphenyl)-” has a molecular weight of 209.366 Da . It is typically found as a yellow to brown solution in THF .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Application Summary

“Magnesium, bromo(3,4-dimethylphenyl)-” is used in the synthesis of complex organic molecules . Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex molecular structures .

Results or Outcomes

The use of “Magnesium, bromo(3,4-dimethylphenyl)-” in the synthesis of complex organic molecules can lead to the formation of new compounds with unique properties. These compounds can have various applications in fields like pharmaceuticals, materials science, and more .

Future Directions

The use of Grignard reagents, such as “Magnesium, bromo(3,4-dimethylphenyl)-”, in the synthesis of various organic compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of these compounds .

properties

IUPAC Name

magnesium;1,2-dimethylbenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUHVZDUDMOXJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471725
Record name Magnesium, bromo(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromo(3,4-dimethylphenyl)-

CAS RN

89980-68-7
Record name Magnesium, bromo(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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